molecular formula C14H13N3O3S B11656912 2-(Ethylsulfanyl)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

2-(Ethylsulfanyl)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B11656912
M. Wt: 303.34 g/mol
InChI Key: LSTOEXRFQJJFRK-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic compound characterized by its unique structural features

Preparation Methods

The synthesis of 2-(Ethylsulfanyl)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethyl mercaptan with a suitable pyridine derivative under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(Ethylsulfanyl)-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethylsulfanyl group may also play a role in modulating the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar compounds include other tetrahydropyridine derivatives with different substituents. For example:

Properties

Molecular Formula

C14H13N3O3S

Molecular Weight

303.34 g/mol

IUPAC Name

6-ethylsulfanyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile

InChI

InChI=1S/C14H13N3O3S/c1-2-21-14-12(8-15)11(7-13(18)16-14)9-4-3-5-10(6-9)17(19)20/h3-6,11H,2,7H2,1H3,(H,16,18)

InChI Key

LSTOEXRFQJJFRK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-])C#N

Origin of Product

United States

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